An In-depth Technical Guide to 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with a broad spectrum of therapeutic applications, including antibacterial, antiviral, and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of a specific derivative, 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one. While this particular molecule may not be extensively characterized in the public domain, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to provide a robust framework for its study and development. We will delve into its synthesis via the Conrad-Limpach reaction, predict its spectroscopic and physicochemical properties, and propose detailed protocols for its characterization and evaluation as a potential therapeutic agent.
Chemical Identity and Physicochemical Properties
2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one is a derivative of the 1,4-dihydroquinolin-4-one core, featuring an ethyl group at the 2-position and a methyl group at the 3-position. The presence of these alkyl substituents is anticipated to influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.
| Property | Predicted/Known Value | Source/Basis for Prediction |
| IUPAC Name | 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one | |
| Molecular Formula | C₁₂H₁₃NO | |
| Molecular Weight | 187.24 g/mol | |
| CAS Number | Not readily available. A related compound, 2-ethyl-1-methyl-3-phenyl-1,4-dihydroquinolin-4-one, has the CAS number 80806-64-0.[3] | |
| Melting Point | Estimated: 180-200 °C | Based on the melting points of similar substituted quinolinones.[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, ethanol, and chloroform. | The quinoline core is generally sparingly soluble in cold water but more so in organic solvents.[5][6][7] The alkyl substituents increase lipophilicity. |
| pKa | Estimated: 4.5-6.0 (for the protonated quinoline nitrogen) | Based on the pKa values of fluoroquinolone derivatives which possess a similar core structure.[8][9] |
| logP | Estimated: 2.0-3.0 | The addition of ethyl and methyl groups increases the lipophilicity compared to the unsubstituted quinolinone core.[10] |
Synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one
The most plausible and established method for the synthesis of 2,3-dialkyl-substituted 4-quinolones is the Conrad-Limpach synthesis .[11][12][13][14][15][16][17] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.
Synthetic Workflow
The synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one would proceed via a two-step process:
-
Condensation: Aniline is reacted with ethyl 2-methyl-3-oxopentanoate to form the enamine intermediate, ethyl 3-(phenylamino)-2-methylpent-2-enoate.
-
Thermal Cyclization: The enamine intermediate is heated at a high temperature (typically in a high-boiling solvent like Dowtherm A or mineral oil) to induce an intramolecular cyclization, yielding the final product.[16]
Caption: Conrad-Limpach synthesis of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one.
Detailed Experimental Protocol: Conrad-Limpach Synthesis
Step 1: Synthesis of Ethyl 3-(phenylamino)-2-methylpent-2-enoate (Enamine Intermediate)
-
To a solution of aniline (1.0 equivalent) in toluene, add ethyl 2-methyl-3-oxopentanoate (1.1 equivalents).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of glacial acetic acid.[11]
-
Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water formed during the condensation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator. The crude enamine intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization to 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude ethyl 3-(phenylamino)-2-methylpent-2-enoate from the previous step.
-
Add a high-boiling point, inert solvent such as Dowtherm A or mineral oil.[16]
-
Heat the mixture with stirring to approximately 250 °C.
-
Maintain this temperature and monitor the progress of the cyclization by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization
The structural elucidation of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton of the molecule. The expected chemical shifts are based on known data for "Quinolin-4(1H)-one, 3-ethyl-2-methyl-".
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (C4) | ~175-180 |
| Quaternary aromatic carbons | ~120-140 |
| CH aromatic carbons | ~115-135 |
| C2 | ~150-155 |
| C3 | ~110-115 |
| Ethyl-CH₂ | ~25-30 |
| Ethyl-CH₃ | ~10-15 |
| Methyl-CH₃ (at C3) | ~15-20 |
¹H NMR: The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. The predicted chemical shifts are based on typical values for similar quinolinone structures.[18][19][20]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2-8.2 | m | 4H |
| NH | 10.0-12.0 | br s | 1H |
| Ethyl-CH₂ | 2.5-3.0 | q | 2H |
| Methyl-CH₃ (at C3) | 2.0-2.5 | s | 3H |
| Ethyl-CH₃ | 1.0-1.5 | t | 3H |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| N-H stretch | 3200-3400 (broad) |
| C=O stretch (amide) | 1640-1680 (strong) |
| C=C stretch (aromatic) | 1500-1600 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[21][22][23][24]
-
Expected Molecular Ion Peak (M+) : m/z = 187
-
Potential Fragmentation Patterns :
-
Loss of the ethyl group (-29)
-
Loss of the methyl group (-15)
-
Loss of CO (-28) from the quinolone ring
-
Biological Activities and Therapeutic Potential
The quinolin-4-one scaffold is associated with a wide range of biological activities.[1][2] Derivatives with substitutions at the 2 and 3 positions have shown notable anticancer and antibacterial properties.[25][26][27][28][29][30][31]
Anticancer Activity
Many 2,3-disubstituted quinoline derivatives have demonstrated significant in vitro antiproliferative activity against various cancer cell lines, including breast, colon, and ovarian cancer cell lines.[25][26][27] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Antibacterial Activity
The quinolone core is famously the basis for a major class of antibiotics. While the classic fluoroquinolones have different substitution patterns, the fundamental quinolone structure is key to their activity. It is plausible that 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one could exhibit antibacterial properties.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, a series of in vitro assays are recommended.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][32][33][34][35]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one in culture medium. Add 100 µL of the compound-containing medium to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.
Protocol:
-
Prepare Bacterial Inoculum: Grow a bacterial culture (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth.
-
Prepare Compound Dilutions: Perform serial twofold dilutions of 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one represents a promising, albeit under-characterized, member of the quinolin-4-one family. Based on the established chemistry and biology of this scaffold, it is reasonable to predict that this compound can be synthesized via the Conrad-Limpach reaction and is likely to possess cytotoxic and/or antibacterial properties. The detailed synthetic and analytical protocols provided in this guide offer a clear roadmap for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and other novel quinolinone derivatives. Further investigation into its specific biological targets and mechanism of action will be crucial in advancing its development as a potential therapeutic agent.
References
-
LookChem. (n.d.). 2-ethyl-1-methyl-3-phenyl-1,4-dihydroquinolin-4-one. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. [Link]
-
RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
-
ResearchGate. (2025). Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H). [Link]
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLOS ONE.
- Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis.
- Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6. (2010). European Journal of Medicinal Chemistry.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
KOPS. (n.d.). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
-
Encyclopedia.pub. (2022). Antibacterial Quinolones. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
- Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. (n.d.).
- Quinolin-4-ones: Methods of Synthesis and Applic
-
MDPI. (2007). Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies. [Link]
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Journal of the American Society for Mass Spectrometry.
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. [Link]
-
ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... [Link]
- Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)
-
PubMed. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]
- Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023). Pharmaceuticals.
- Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H). (2014).
-
ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
- Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). Marine Drugs.
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
CRSToday. (n.d.). Fourth-Generation Fluoroquinolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Estimated theoretical pKa values for the new fluoroquinolones (1FQ to.... [Link]
-
PubChem. (n.d.). 2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. Antibacterial Quinolones | Encyclopedia MDPI [encyclopedia.pub]
- 9. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 16. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. researchgate.net [researchgate.net]
- 19. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6- disubstituted- 1, 2, 3, 4-tetrahydroquinazolin-2H-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
